N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a dichloro-methoxyphenyl group at the N-position and a 4-nitrophenoxy substituent at the 3-position of the thiophene ring. Key structural elements include:
- Electron-withdrawing groups (EWGs): The 2,4-dichloro and 4-nitrophenoxy moieties likely enhance electrophilic reactivity and influence binding interactions.
- Thiophene core: A heterocyclic scaffold common in bioactive molecules due to its aromatic stability and synthetic versatility.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-14(12(19)8-13(16)20)21-18(23)17-15(6-7-28-17)27-11-4-2-10(3-5-11)22(24)25/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSXPMYVWKKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene compound.
Attachment of the carboxamide group: This can be done through the reaction of the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Amino derivatives are common products.
Substitution: Various substituted thiophene carboxamides can be formed.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can selectively inhibit cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances the compound's efficacy against various cancer types.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | High selectivity observed |
| Similar Thiophene Derivative | U251 (glioblastoma) | <1000 | Effective but less than cisplatin |
In a study conducted by Evren et al. (2019), various thiophene derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells, showing promising results for the compound under discussion .
Antiviral Properties
The antiviral potential of this compound has also been explored. Research indicates that compounds with similar moieties exhibit activity against viral infections. The efficacy of these compounds can be attributed to their ability to interact with viral proteins or inhibit viral replication processes.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions that require specific conditions to optimize yield and purity. Key steps often include:
- Formation of the thiophene ring.
- Introduction of functional groups through electrophilic substitution.
- Amide bond formation via coupling reactions.
These synthetic pathways are crucial for developing derivatives with enhanced biological activities.
Agrochemical Applications
Beyond medicinal chemistry, this compound shows potential in agrochemical formulations. Its structural characteristics may contribute to herbicidal or fungicidal properties, making it a candidate for further exploration in agricultural applications.
Case Studies
-
Anticancer Study : A recent investigation assessed the anticancer effects of various thiophene derivatives on multiple cell lines, demonstrating that modifications in substituents significantly affect biological activity.
- Findings : Compounds with dichloro and nitro substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts.
- Antiviral Research : A study on the antiviral properties of similar compounds revealed effective inhibition against Dengue virus (DENV), suggesting that structural modifications can lead to improved antiviral agents.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalysis.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
Disruption of cellular processes: The compound could interfere with essential cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s dichloro-methoxyphenyl and nitrophenoxy groups contrast with trifluoromethyl () or piperidinyloxy () substituents in analogs. These groups modulate electronic effects and steric bulk, influencing solubility and target binding.
Synthetic Efficiency :
- Yields vary widely: 34% for compound 54 () vs. 69% for T-IV-I (). The target compound’s synthesis may face challenges due to steric hindrance from the dichloro-methoxyphenyl group.
- Purity discrepancies (e.g., 42% vs. 99.05% in ) highlight the need for optimized purification methods like silica chromatography or recrystallization.
Table 2: Inferred Bioactivity Based on Structural Analogues
Key Insights:
- The target compound’s dichloro and nitro groups may confer antibacterial properties akin to ’s nitrothiophene-thiazole hybrids, which target bacterial enzymes .
- Unlike piperidine-containing analogs (), the lack of a basic nitrogen in the target compound may limit blood-brain barrier penetration.
Spectral and Analytical Comparisons
- IR Spectroscopy: Nitro groups in T-IV-I () and the target compound show characteristic C=O stretches (~1665 cm$ ^{-1} $) and NO$ _2 $ asymmetric/symmetric vibrations (~1520–1340 cm$ ^{-1} $) .
- NMR : The methoxy group in the target compound would resonate at ~3.8–4.0 ppm (similar to ’s methoxy-trifluoromethyl derivative) .
Biological Activity
N-(2,4-Dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide, with the CAS number 339015-25-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H12Cl2N2O5S
- Molar Mass : 439.27 g/mol
- Structure : The compound contains a thiophene ring and various functional groups that contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits low anticancer activity against various cancer cell lines, including leukemia and melanoma. In vitro assays have shown that it has some cytotoxic effects at higher concentrations.
- Antiviral Potential : The compound's structural features suggest potential antiviral properties. Similar compounds in its class have demonstrated efficacy against viral enzymes, although specific data on this compound is limited.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of 60 cancer cell lines. The results indicated:
- Low Cytotoxicity : The compound showed minimal cytotoxic effects with only slight sensitivity observed in leukemia cell lines at a concentration of 10 µM.
| Cell Line Type | Sensitivity Level |
|---|---|
| K-562 (Leukemia) | Slightly Sensitive |
| HCT-15 (Colon Cancer) | Low Sensitivity |
| SK-MEL-5 (Melanoma) | Low Sensitivity |
Antiviral Activity
While specific antiviral studies on this compound are scarce, related compounds have shown promising results against viral polymerases. For instance:
- Compounds with similar nitrophenoxy groups have demonstrated IC50 values in the low micromolar range against viral enzymes, suggesting that this compound may exhibit similar properties.
Anti-inflammatory Effects
Research on related thiophene derivatives indicates potential anti-inflammatory activity through COX inhibition. For example:
- Compounds with similar structures reported IC50 values ranging from 19.45 to 42.1 µM against COX enzymes, highlighting the possibility that this compound may also inhibit inflammatory pathways.
Case Studies and Comparative Analysis
A comparative analysis of similar compounds reveals trends in biological activity based on structural modifications:
| Compound | Activity Type | IC50/EC50 Values |
|---|---|---|
| Compound A | Anticancer | 32.2 µM |
| Compound B | Antiviral | 0.35 µM |
| Compound C | Anti-inflammatory | 28.39 µM |
These findings suggest that structural modifications can significantly influence biological activity, and further research is warranted to explore the full potential of this compound.
Q & A
Q. How to elucidate the mechanism of nitro-group participation in pharmacological activity?
- Methodological Answer : Use -isotope labeling to track nitro-group metabolism in cell-based assays. Pair with ROS detection probes (e.g., DCFH-DA) to assess oxidative stress contributions (see for redox studies) .
Q. What techniques differentiate π-π stacking interactions in crystalline vs. amorphous phases?
- Methodological Answer : Employ single-crystal XRD for precise intermolecular distances. Compare with pair distribution function (PDF) analysis of amorphous phases using synchrotron radiation (refer to for crystallography workflows) .
Contradiction Resolution in Published Data
Q. How to reconcile conflicting reports on this compound’s stability in acidic media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
